1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde
Overview
Description
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde is an organic compound belonging to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core substituted with diethyl groups and an aldehyde functional group. It is of interest in various fields of research due to its potential biological activities and applications in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde can be synthesized through several synthetic routes. One common method involves the condensation of o-phenylenediamine with diethyl oxalate to form the benzimidazole core. This intermediate is then subjected to formylation using Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) to introduce the aldehyde group at the 5-position.
Reaction Conditions:
Condensation: o-Phenylenediamine and diethyl oxalate are refluxed in ethanol.
Formylation: The intermediate is treated with Vilsmeier-Haack reagent at low temperatures (0-5°C) to ensure selective formylation.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control enhances the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atoms, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid.
Reduction: 1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-methanol.
Substitution: Various N-substituted benzimidazole derivatives.
Scientific Research Applications
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Explored for its potential use in the treatment of various diseases due to its bioactive properties.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1,3-diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde involves its interaction with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their function. This interaction can disrupt cellular processes, leading to antimicrobial or antifungal effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde: Similar structure but with methyl groups instead of ethyl groups.
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carboxylic acid: Oxidized form of the compound.
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-methanol: Reduced form of the compound.
Uniqueness
1,3-Diethyl-2-oxo-2,3-dihydro-1H-benzoimidazole-5-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
1,3-diethyl-2-oxobenzimidazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-3-13-10-6-5-9(8-15)7-11(10)14(4-2)12(13)16/h5-8H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZPXIWMYTZXPIF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C=O)N(C1=O)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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